![molecular formula C15H12N4O2S B7771604 4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B7771604.png)
4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C15H12N4O2S and its molecular weight is 312.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Applications : Some derivatives of the compound have been found to influence the duration of thiopental-sodium narcosis in laboratory rats, indicating potential pharmacological activities. These derivatives exhibit varying effects, from analeptic to deprimo action, depending on their chemical structure, suggesting their possible use in targeted therapeutic applications (Aksyonova-Seliuk et al., 2016).
Synthesis and Characterization : It has been used as a base compound for synthesizing derivatives with potential biological activities. For instance, Schiff bases have been synthesized from it, showcasing the compound's versatility in chemical synthesis and the potential for discovering new therapeutic agents (Singh & Kandel, 2013).
Antimicrobial Activity : Certain derivatives have demonstrated significant antibacterial activity, indicating their potential as antimicrobial agents. This suggests that the compound and its derivatives might be valuable in developing new antibiotics or antiseptic agents (Roy, Desai & Desai, 2005).
Toxicity Studies : Acute toxicity studies of derivatives have been conducted, providing vital information on the safety and potential toxic effects of these compounds. Such studies are crucial in the early stages of drug development to understand the compound's effects on biological systems (Safonov, 2018).
Corrosion Inhibition : Some derivatives have been studied for their corrosion inhibition performance, especially for protecting metals like mild steel in acidic environments. This indicates potential industrial applications in protecting materials from corrosion (Yadav et al., 2013).
properties
IUPAC Name |
4-benzyl-3-(4-nitrophenyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-19(21)13-8-6-12(7-9-13)14-16-17-15(22)18(14)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPPASJCBXHHNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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